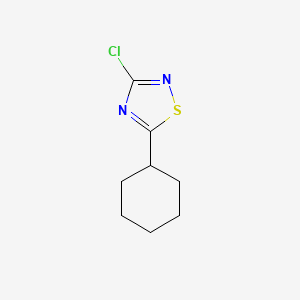
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C8H11ClN2S. It has a molecular weight of 202.71 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2 . This code provides a specific identifier for the compound, allowing for precise molecular structure analysis.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 202.71 .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Structural Analysis : 1,2,4-thiadiazole derivatives are synthesized for exploring their biological activities. Fan et al. (2010) detail the synthesis of various thiadiazole-containing compounds, providing insights into their crystal structures and interactions, such as hydrogen bonds and weak intermolecular interactions. These compounds, including variations of thiadiazoles, exhibit fungicidal properties, highlighting their potential as lead compounds for fungicide development (Fan et al., 2010).
Antimicrobial Applications : The work by Wardakhan and El-Sayed (2009) demonstrates the synthesis of 1,3,4-thiadiazole derivatives, which are then transformed into various heterocyclic compounds. These compounds show high antimicrobial activities, indicating their significance in developing new antimicrobial agents (Wardakhan & El-Sayed, 2009).
Chemical Transformations and Synthesis : L'abbé et al. (1994) describe the synthesis of 1,3-oxathiol-2-imines from 5-chloro-1,2,4-thiadiazol-3(2H)-ones, showcasing the versatility of thiadiazoles in chemical transformations (L'abbé et al., 1994).
Material Science and Chemistry
Corrosion Inhibition : Bentiss et al. (2007) explored the use of 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic environments. Their study indicates that certain thiadiazole derivatives can effectively inhibit corrosion, making them valuable in material science applications (Bentiss et al., 2007).
Quantum Chemical Studies : Lebrini et al. (2005) conducted electrochemical and quantum chemical studies on thiadiazole derivatives. Their research provides insights into the adsorption properties of these compounds on metal surfaces, which is crucial for understanding their role in corrosion inhibition (Lebrini et al., 2005).
Medicinal and Pharmacological Applications
Anticancer Activities : Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives with potent anticancer properties. Their work highlights the therapeutic potential of these compounds against various cancer cell lines, opening avenues for new cancer treatments (Gomha et al., 2017).
Pharmacological Evaluation : Kumar and Panwar (2015) focused on synthesizing bis-heterocyclic derivatives containing thiadiazole moieties and evaluating their pharmacological properties, including antimicrobial and anti-inflammatory activities. This research underscores the versatility of thiadiazole derivatives in drug development (Kumar & Panwar, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is protein thiols . Protein thiols are underrepresented amino acids in proteins, which are very often highly conserved in protein families indicating their structural and functional importance .
Mode of Action
This compound interacts with its targets by reacting with thiols . This compound shows an outstanding reactivity against thiols in aqueous solution . It reacts more specifically and faster than commonly used N-ethyl maleimide, making it a superior alternative for efficient blocking of free thiols in proteins .
Biochemical Pathways
The affected biochemical pathway involves the modification of cysteines . Cysteines can undergo numerous posttranslational modifications (PTMs), which maintain redox homeostasis inside cells, as well as cell signaling via coupled redox systems .
Result of Action
The molecular and cellular effects of this compound’s action involve the modification of cysteines . Using the example of human histone deacetylase 8 (HDAC8), it was demonstrated that cysteine modification by a 5-sulfonyl-TDZ is easily measurable using quantitative HPLC/ESI-QTOF-MS/MS, and allows for the simultaneous measurement of the modification kinetics of seven solvent-accessible cysteines in HDAC8 .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with human histone deacetylase 8 (HDAC8), where it acts as a selective and efficient protein thiol modifier . This interaction is significant as it prevents disulfide rearrangement and maintains redox homeostasis within cells. Additionally, this compound has shown potential in inhibiting certain cancer cell lines, indicating its role in modulating cellular pathways involved in cancer progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as hepatocellular carcinoma (HEPG-2) and human lung carcinoma (A549), this compound exhibits cytotoxic effects, leading to reduced cell viability . This compound also affects cell signaling pathways by modulating the activity of key proteins involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with HDAC8 involves the modification of cysteine residues, which plays a critical role in enzyme inhibition . This modification is achieved through the formation of covalent bonds, resulting in the selective blocking of free thiols in proteins. Additionally, this compound can influence gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in reducing tumor growth in cancer models . At higher doses, toxic effects such as liver and kidney damage have been observed, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its biological activity. Additionally, this compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes easily, facilitating its distribution to various cellular compartments . Transporters such as ATP-binding cassette (ABC) transporters play a role in its cellular uptake and efflux, influencing its intracellular concentration and localization.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and acetylation, may direct its localization to specific compartments or organelles, enhancing its biological activity. Additionally, targeting signals within the compound’s structure may facilitate its transport to specific subcellular locations, optimizing its therapeutic potential.
Properties
IUPAC Name |
3-chloro-5-cyclohexyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKPCSNJQYXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434979.png)
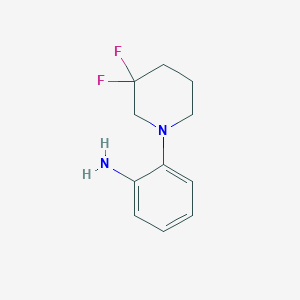
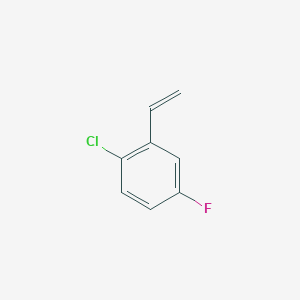
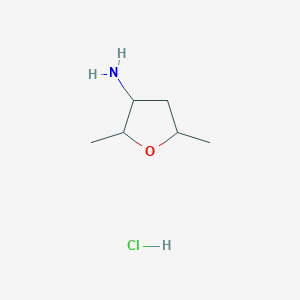
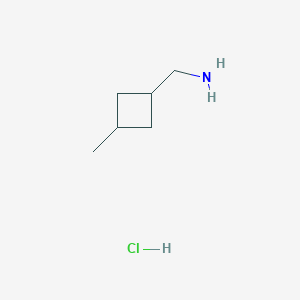


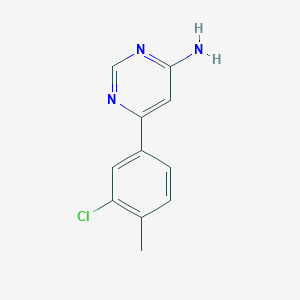
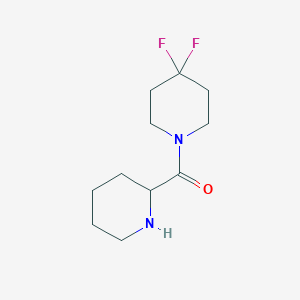
![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)
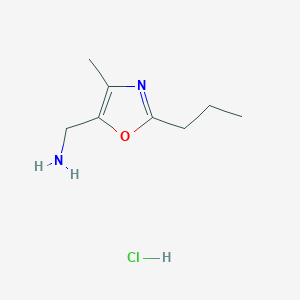
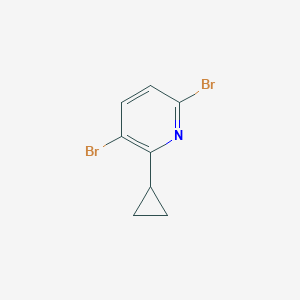

![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)
